2-(5-cyano-2-(4-fluorophenyl)-6-oxopyrimidin-1(6H)-yl)-N-methyl-N-phenylacetamide
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Overview
Description
2-(5-cyano-2-(4-fluorophenyl)-6-oxopyrimidin-1(6H)-yl)-N-methyl-N-phenylacetamide is a complex organic compound that belongs to the class of pyrimidine derivatives. This compound is characterized by the presence of a cyano group, a fluorophenyl group, and a pyrimidinone core. It is of significant interest in the fields of medicinal chemistry and pharmaceutical research due to its potential biological activities and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-(5-cyano-2-(4-fluorophenyl)-6-oxopyrimidin-1(6H)-yl)-N-methyl-N-phenylacetamide typically involves multi-step organic reactions. One common method includes the condensation of 4-fluorobenzaldehyde with malononitrile to form a cyano-substituted intermediate. This intermediate then undergoes cyclization with urea or thiourea to form the pyrimidinone core. The final step involves the acylation of the pyrimidinone derivative with N-methyl-N-phenylacetamide under appropriate reaction conditions .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated synthesis systems to ensure high yield and purity. Reaction conditions such as temperature, pressure, and solvent choice are carefully controlled to maximize efficiency and minimize by-products.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the cyano and pyrimidinone groups.
Reduction: Reduction reactions can target the cyano group, converting it to an amine or other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation are used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to achieve substitution.
Major Products:
Oxidation: Products may include carboxylic acids or ketones.
Reduction: Amines or other reduced derivatives.
Substitution: Various substituted fluorophenyl derivatives.
Scientific Research Applications
2-(5-cyano-2-(4-fluorophenyl)-6-oxopyrimidin-1(6H)-yl)-N-methyl-N-phenylacetamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its potential therapeutic effects, including anti-cancer and anti-inflammatory properties.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-(5-cyano-2-(4-fluorophenyl)-6-oxopyrimidin-1(6H)-yl)-N-methyl-N-phenylacetamide involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or modulate receptor activity, leading to its observed biological effects. The cyano and fluorophenyl groups play crucial roles in binding to the active sites of target proteins, while the pyrimidinone core provides structural stability.
Comparison with Similar Compounds
- 2-(4-cyano-2-(4-fluorophenyl)-6-oxopyrimidin-1(6H)-yl)-N-methyl-N-phenylacetamide
- 2-(5-cyano-2-(4-chlorophenyl)-6-oxopyrimidin-1(6H)-yl)-N-methyl-N-phenylacetamide
Uniqueness: 2-(5-cyano-2-(4-fluorophenyl)-6-oxopyrimidin-1(6H)-yl)-N-methyl-N-phenylacetamide is unique due to the specific positioning of the cyano and fluorophenyl groups, which confer distinct chemical and biological properties. Its fluorophenyl group enhances its binding affinity and specificity towards certain molecular targets compared to similar compounds.
Properties
IUPAC Name |
2-[5-cyano-2-(4-fluorophenyl)-6-oxopyrimidin-1-yl]-N-methyl-N-phenylacetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H15FN4O2/c1-24(17-5-3-2-4-6-17)18(26)13-25-19(14-7-9-16(21)10-8-14)23-12-15(11-22)20(25)27/h2-10,12H,13H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WVFAMUNHOZIIER-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C1=CC=CC=C1)C(=O)CN2C(=NC=C(C2=O)C#N)C3=CC=C(C=C3)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H15FN4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
362.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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